molecular formula C23H42O2 B12582202 2-[(Octadec-4-yn-1-yl)oxy]oxane CAS No. 198011-30-2

2-[(Octadec-4-yn-1-yl)oxy]oxane

Cat. No.: B12582202
CAS No.: 198011-30-2
M. Wt: 350.6 g/mol
InChI Key: ZNVMZICNGQKDTP-UHFFFAOYSA-N
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Description

2-[(Octadec-4-yn-1-yl)oxy]oxane is a chemical compound that belongs to the class of oxane derivatives It is characterized by the presence of an octadec-4-yn-1-yl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Octadec-4-yn-1-yl)oxy]oxane typically involves the reaction of an octadec-4-yn-1-ol with an oxane derivative under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(Octadec-4-yn-1-yl)oxy]oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the octadec-4-yn-1-yl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-[(Octadec-4-yn-1-yl)oxy]oxane exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s structure allows it to modulate various biochemical pathways, leading to its observed biological and chemical activities.

Comparison with Similar Compounds

2-[(Octadec-4-yn-1-yl)oxy]oxane can be compared with other oxane derivatives such as:

  • 2-[(Tetradec-4-yn-1-yl)oxy]oxane
  • 2-[(Tetradec-10-yn-1-yl)oxy]oxane

These compounds share similar structural features but differ in the length and position of the alkyne group. The unique properties of this compound, such as its longer alkyne chain, contribute to its distinct chemical and biological activities.

Properties

CAS No.

198011-30-2

Molecular Formula

C23H42O2

Molecular Weight

350.6 g/mol

IUPAC Name

2-octadec-4-ynoxyoxane

InChI

InChI=1S/C23H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-23-20-17-19-22-25-23/h23H,2-13,16-22H2,1H3

InChI Key

ZNVMZICNGQKDTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC#CCCCOC1CCCCO1

Origin of Product

United States

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